molecular formula C7H12N4 B14867247 2-Isopropylpyrimidine-4,5-diamine

2-Isopropylpyrimidine-4,5-diamine

Cat. No.: B14867247
M. Wt: 152.20 g/mol
InChI Key: DZKXVVCUOXSYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpyrimidine-4,5-diamine (CAS 1237537-51-7) is a high-purity chemical building block featuring a 2,4-diaminopyrimidine core, a privileged scaffold in medicinal chemistry. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. The diaminopyrimidine structure is a key pharmacophore in drug discovery due to its ability to interact with a variety of biological targets through hydrogen bonding and by acting as a bioisostere for other aromatic systems, often improving the pharmacokinetic properties of drug candidates . Recent scientific literature highlights the significant potential of 2,4-diaminopyrimidine derivatives in various research areas. Specifically, such compounds have shown promising antiproliferative activity against a range of human cancer cell lines, functioning as potential anticancer agents by inducing cell cycle arrest and apoptosis . Furthermore, structurally similar phenoxy-diaminopyrimidine analogs have been identified as potent inhibitors of bacterial dihydrofolate reductase (DHFR), demonstrating exceptional efficacy against resistant pathogens like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . With its synthetic versatility and the isopropyl substituent offering a handle for further optimization, this compound serves as a valuable intermediate for researchers developing novel therapeutics in the fields of anti-infectives and oncology.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

2-propan-2-ylpyrimidine-4,5-diamine

InChI

InChI=1S/C7H12N4/c1-4(2)7-10-3-5(8)6(9)11-7/h3-4H,8H2,1-2H3,(H2,9,10,11)

InChI Key

DZKXVVCUOXSYHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(C(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-diamino-6-chloropyrimidine with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropylpyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylpyrimidine-4,5-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isopropylpyrimidine-4,5-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Substituent Effects on Reactivity

Compound Preferred Reaction Type Yield (%) (Representative Study)
This compound Cyclocondensation with nitriles ~75 (Elnagdi et al., 1977 )
2-Chloro-6-methylpyrimidine-4,5-diamine Nucleophilic substitution ~60 (Al-Mousawi et al., 2008 )

Q & A

Basic Research Question

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapors.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .
  • Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Advanced Research Question
SAR strategies include:

  • Substituent variation : Replace isopropyl with cyclopropyl or fluorinated groups to enhance lipophilicity .
  • Bioisosterism : Swap pyrimidine with triazine rings to maintain H-bonding while altering pharmacokinetics .
  • Pharmacophore mapping : Identify critical hydrogen bond donors (e.g., 4,5-diamine groups) using MOE or Phase .

Table 2 : Example SAR Trends for Pyrimidine-4,5-diamine Derivatives

SubstituentBioactivity (IC₅₀, DHFR Inhibition)Reference
Isopropyl0.8 µM
Cyclopropyl0.5 µM
Trifluoromethyl1.2 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.